molecular formula C18H22N4O3 B2854809 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 953138-64-2

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2854809
CAS No.: 953138-64-2
M. Wt: 342.399
InChI Key: MRBZGDGPLZIQNH-UHFFFAOYSA-N
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Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzyl group, an isoxazole ring, and an oxalamide moiety, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine and isoxazole intermediates. A common synthetic route includes:

    Preparation of 1-benzylpiperidin-4-ylmethylamine: This intermediate can be synthesized by the reductive amination of 4-piperidone with benzylamine.

    Synthesis of isoxazole intermediate: The isoxazole ring can be formed through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester.

    Formation of oxalamide: The final step involves the coupling of the piperidine and isoxazole intermediates with oxalyl chloride under basic conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the isoxazole ring.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amines from the reduction of the oxalamide group.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may facilitate binding to neurotransmitter receptors, while the isoxazole ring could interact with enzyme active sites, modulating their activity. The oxalamide linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-5-yl)oxalamide: Similar structure but with a different substitution pattern on the isoxazole ring.

    N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyrazol-3-yl)oxalamide: Contains a pyrazole ring instead of an isoxazole ring.

    N1-((1-benzylpiperidin-4-yl)methyl)-N2-(thiazol-3-yl)oxalamide: Features a thiazole ring in place of the isoxazole ring.

Uniqueness

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications across various fields, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(18(24)20-16-8-11-25-21-16)19-12-14-6-9-22(10-7-14)13-15-4-2-1-3-5-15/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBZGDGPLZIQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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